

Application Notes and Protocols: Ethyl Phthalyl Ethyl Glycolate as an Indirect Food Additive

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Compound of Interest

Compound Name: *Ethyl phthalyl ethyl glycolate*

Cat. No.: *B167182*

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Introduction

Ethyl phthalyl ethyl glycolate (EPEG), with the CAS Registry Number 84-72-0, has historically been used as a plasticizer in food contact materials. As an indirect food additive, its safety and potential for migration into food products are of critical concern. This document provides a comprehensive overview of the toxicological data, regulatory status, and relevant experimental protocols for the study of EPEG.

Recent regulatory actions have led to the cessation of its use in many food contact applications. In May 2022, the U.S. Food and Drug Administration (FDA) amended its regulations to no longer provide for the use of 25 plasticizers, including **ethyl phthalyl ethyl glycolate**, in food contact applications.^{[1][2][3][4][5][6]} This decision was based on the abandonment of its use by the industry and not on a new safety assessment.^[3] EPEG is listed by the FDA as a food contact substance under 21 CFR 181.27.^[3]

Toxicological Data

The primary toxicological concern for **Ethyl Phthalyl Ethyl Glycolate** is related to the urinary system. The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) has established a chronic oral Reference Dose (RfD) of 3 mg/kg-day for EPEG. This value is derived from a key chronic oral toxicity study in rats.

Summary of Chronic Oral Toxicity Study in Rats

The pivotal study for establishing the oral RfD was conducted by Hodge, H.C., et al. in 1953. The study involved administering EPEG to rats in their diet for two years.

| Parameter | Value | Species | Study Duration | Effects Observed at LOAEL | Reference |
|-----------|----------------|---------|----------------|------------------------------------|-----------|
| NOAEL | 250 mg/kg/day | Rat | 2 years | - | |
| LOAEL | 2500 mg/kg/day | Rat | 2 years | Kidney damage and reduced lifespan | |

Table 1: Summary of Chronic Oral Toxicity Data for **Ethyl Phthalyl Ethyl Glycolate**

Migration Data

Specific quantitative migration data for **Ethyl Phthalyl Ethyl Glycolate** from food contact materials into food or food simulants is not readily available in publicly accessible scientific literature. However, the migration of phthalates, in general, is influenced by several factors:

- Fat Content of Food: Phthalates are lipophilic and tend to migrate more into fatty foods.
- Temperature: Higher temperatures increase the rate of migration.
- Contact Time: Longer contact duration between the food and the packaging material can lead to higher migration levels.
- Type of Polymer: The chemical composition and structure of the plastic matrix affect the diffusion of plasticizers.

Due to the lack of specific data for EPEG, researchers should consider these general principles when designing studies to assess potential migration.

Experimental Protocols

Chronic Oral Toxicity Study in Rodents (Based on Hodge et al., 1953)

This protocol outlines the key elements of a long-term toxicity study to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL).

Objective: To evaluate the potential adverse health effects of **Ethyl Phthalyl Ethyl Glycolate** following chronic oral exposure in a rodent model.

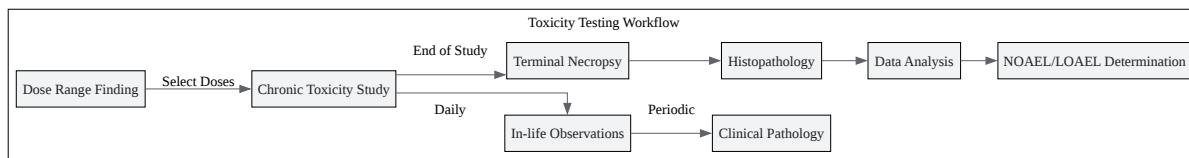
Materials:

- **Ethyl Phthalyl Ethyl Glycolate** (of known purity)
- Weanling rats (e.g., Sprague-Dawley or Wistar strains), equal numbers of males and females
- Standard laboratory rodent diet
- Animal caging and husbandry supplies
- Equipment for clinical pathology (hematology, clinical chemistry)
- Necropsy and histopathology equipment

Procedure:

- Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.
- Dose Formulation: Prepare diets containing various concentrations of **Ethyl Phthalyl Ethyl Glycolate**. The Hodge et al. study used dietary concentrations of 0%, 0.05%, 0.5%, and 5%.
- Group Allocation: Randomly assign animals to control and treatment groups. A typical study design would include a control group (0% EPEG) and at least three dose groups.

- Administration: Provide the respective diets to the animals ad libitum for a period of two years.
- Observations:
 - Clinical Signs: Observe animals daily for any signs of toxicity, morbidity, or mortality.
 - Body Weight and Food Consumption: Record body weights and food consumption weekly for the first few months and then at least monthly for the remainder of the study.
 - Clinical Pathology: Collect blood and urine samples at periodic intervals (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.
- Terminal Procedures:
 - At the end of the 2-year period, euthanize all surviving animals.
 - Conduct a thorough gross necropsy on all animals (including those that died during the study).
 - Collect and weigh major organs.
 - Preserve selected tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
- Data Analysis: Analyze data for statistically significant differences between the control and treatment groups. Determine the NOAEL and LOAEL based on the observed adverse effects.



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Toxicity Testing Workflow Diagram

Migration Testing from Food Contact Materials

This protocol provides a general framework for assessing the migration of a substance like **Ethyl Phthalyl Ethyl Glycolate** from a polymer into food simulants.

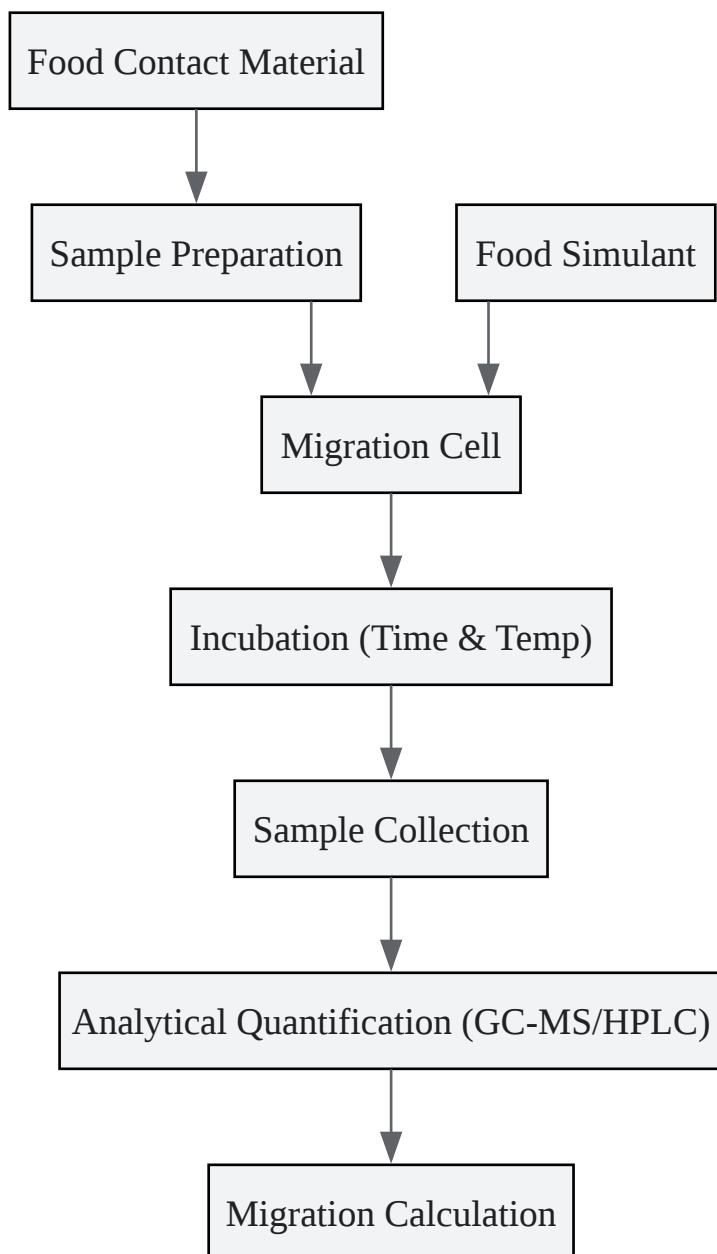
Objective: To quantify the migration of **Ethyl Phthalyl Ethyl Glycolate** from a specific food contact material into food simulants under controlled conditions.

Materials:

- Food contact material containing a known concentration of **Ethyl Phthalyl Ethyl Glycolate**.
- Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or a synthetic triglyceride mixture for fatty foods).
- Migration cells or containers.
- Incubator or oven for controlled temperature conditions.
- Analytical instrumentation for quantifying EPEG (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).
- Analytical standards of **Ethyl Phthalyl Ethyl Glycolate**.

Procedure:

- Sample Preparation: Cut the food contact material into specimens of a known surface area.
- Migration Cell Assembly: Place the specimen in a migration cell, ensuring that only one side is in contact with the food simulant.
- Exposure: Fill the migration cell with a known volume of the pre-conditioned food simulant.
- Incubation: Place the migration cells in an incubator at a specified temperature and for a defined period. These conditions should be chosen to represent the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).
- Sample Collection: At the end of the incubation period, remove an aliquot of the food simulant for analysis.
- Analytical Quantification:
 - Develop and validate an analytical method for the quantification of **Ethyl Phthalyl Ethyl Glycolate** in the specific food simulant.
 - Prepare a calibration curve using analytical standards of EPEG.
 - Analyze the collected food simulant samples to determine the concentration of migrated EPEG.
- Calculation of Migration: Express the migration in terms of mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).

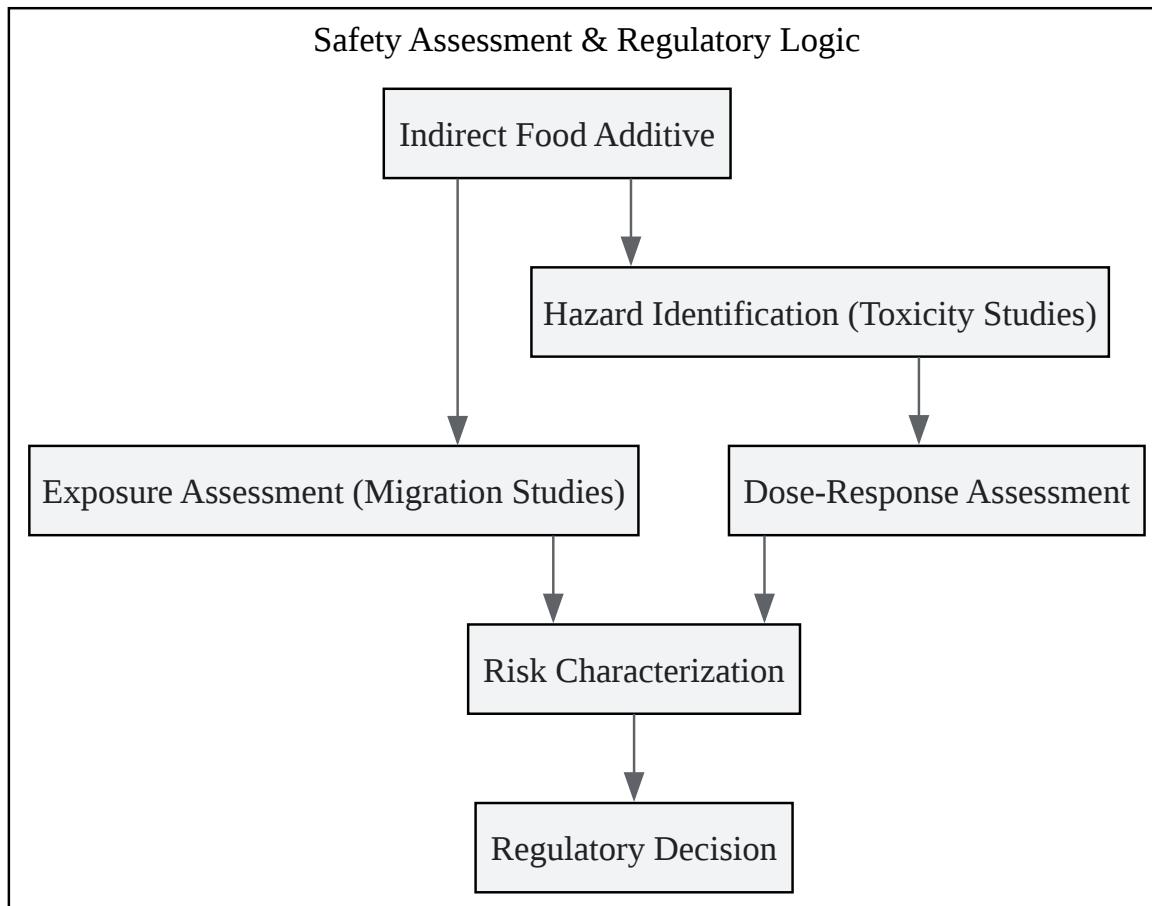
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Migration Testing Workflow

Signaling Pathways

Detailed information on the specific signaling pathways affected by Ethyl Phthalyl Ethyl Glycolate toxicity is not well-defined in the available literature. Toxic effects observed in the key chronic study, such as kidney damage, suggest potential interference with cellular processes in the renal system. However, without further mechanistic studies, a definitive signaling pathway

cannot be described. The diagram below illustrates a conceptual framework for how an indirect food additive is evaluated for safety, leading to regulatory decisions.



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Safety Assessment Logic Diagram

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